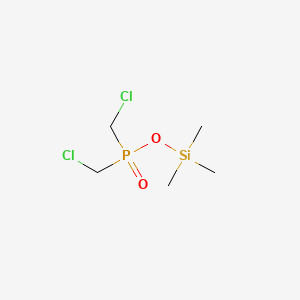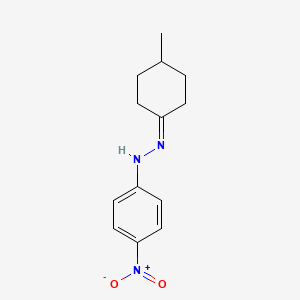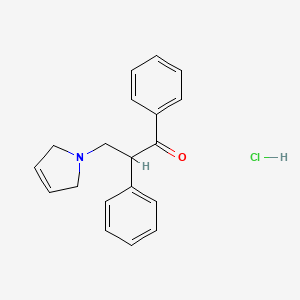
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride is a chemical compound that belongs to the class of aryl ketones It is characterized by the presence of a phenyl group attached to a propiophenone backbone, with a pyrrolinyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride can be achieved through several methodsThe reaction typically requires a Lewis acid catalyst, such as aluminum chloride, and is conducted under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the ketonization of benzoic acid and propionic acid over a catalyst such as calcium acetate and alumina at elevated temperatures (450-550°C). This method allows for the efficient production of the desired ketone with high yield .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor for other bioactive molecules
Mechanism of Action
The mechanism of action of 2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Propiophenone: A simpler aryl ketone with similar structural features.
Phenmetrazine: A derivative of propiophenone used as an appetite suppressant.
Pyrrolidinone Derivatives: Compounds with a pyrrolidinone ring, exhibiting diverse biological activities
Uniqueness
2-Phenyl-3-(3,4-pyrrolin-1-yl)propiophenone hydrochloride is unique due to the combination of the phenyl, pyrrolinyl, and propiophenone moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
31617-17-1 |
|---|---|
Molecular Formula |
C19H20ClNO |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
3-(2,5-dihydropyrrol-1-yl)-1,2-diphenylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C19H19NO.ClH/c21-19(17-11-5-2-6-12-17)18(15-20-13-7-8-14-20)16-9-3-1-4-10-16;/h1-12,18H,13-15H2;1H |
InChI Key |
AZNVGKVGQKSOIC-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCN1CC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


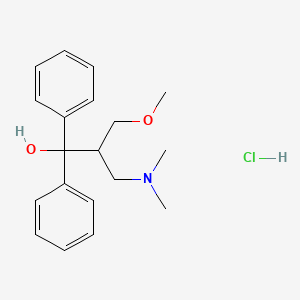
![2-[(3,4-Dimethoxybenzyl)amino]-2-phenylpropanenitrile](/img/structure/B14689136.png)
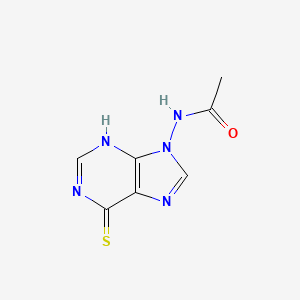


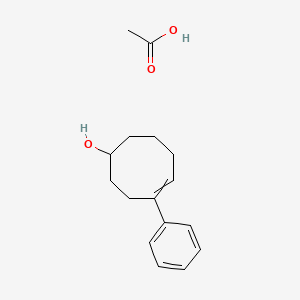
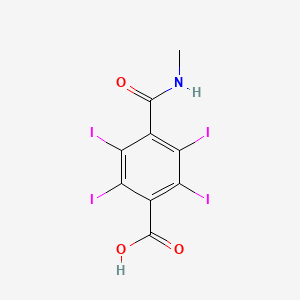
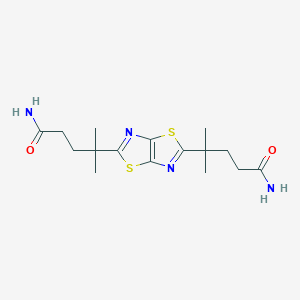
![9-ethyl-20-methyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B14689191.png)
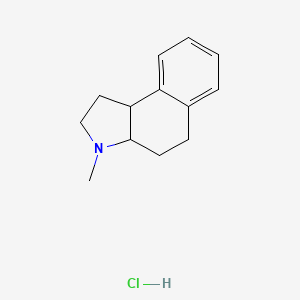
![1-N,4-N-bis[(2-methyl-3,4-dihydropyran-2-yl)methylideneamino]phthalazine-1,4-diamine](/img/structure/B14689212.png)
